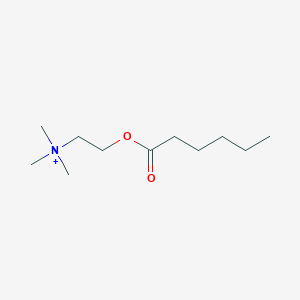
Hexanoylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoylcholine is a chemical compound that belongs to the class of quaternary ammonium salts. It is a synthetic analog of acetylcholine, which is an important neurotransmitter in the nervous system. Hexanoylcholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Plant Pathogen Defense
Hexanoic acid, a related compound to Hexanoylcholine, has demonstrated remarkable efficacy in inducing resistance in plants against various pathogens. One study showed that the soil application of hexanoic acid led to effective resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae, as well as in citrus against Alternaria alternata and Xanthomonas citri. This resistance induction is attributed to metabolic changes within the plant, involving over 200 molecules, primarily related to the mevalonic and linolenic pathways. Additionally, hexanoic acid was found to enhance the emission of 17 volatile compounds in treated plants, suggesting its role in altering plant biochemistry to resist pathogen attacks (Llorens et al., 2016).
Microbial Pathogen Response
Another study focused on hexanoic acid's influence on the bacterial pathogen, Pseudomonas syringae pv. tomato DC3000, and its interaction with tomato plants. This research demonstrated that hexanoic acid treatment can attenuate the virulence and survival of the pathogen by preventing symptom manifestation and controlling bacterial growth within plant tissues. These findings indicate a dual effect of hexanoic acid – enhancing plant defenses and simultaneously impairing pathogen virulence (Scalschi et al., 2014).
Biofuel Production
There is significant interest in hexanoic acid and its derivatives for biofuel production. Research has explored the production of hexanoic acid in yeast strains, specifically Kluyveromyces marxianus, by integrating genetic combinations for biosynthesis. This bioengineering approach presents a sustainable method to produce hexanoic acid as a precursor for biofuels, showcasing its potential in renewable energy sectors (Cheon et al., 2014).
Engine Performance and Emission
Hexanol, another related compound, has been examined for its effects on engine performance and emissions. Studies have indicated that blends of hexanol and diesel can influence combustion characteristics, enhance performance, and potentially reduce emissions in direct-injection compression-ignition engines. This research aligns with the global push towards more sustainable and environmentally friendly fuel alternatives (Nour et al., 2021).
Eigenschaften
CAS-Nummer |
16639-00-2 |
|---|---|
Produktname |
Hexanoylcholine |
Molekularformel |
C11H24NO2+ |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
2-hexanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1 |
InChI-Schlüssel |
FKJUAGXPCITGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
16639-00-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
caprylylcholine hexanoylcholine iodide of hexanoylcholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








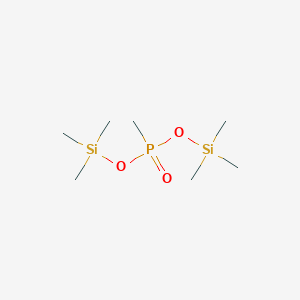
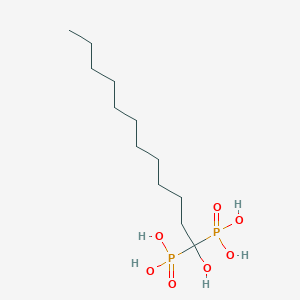
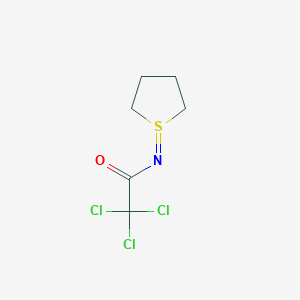
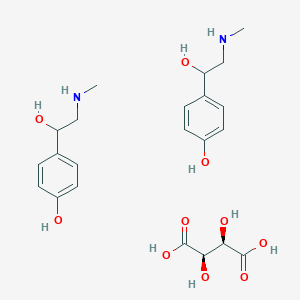
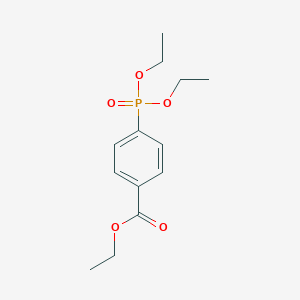
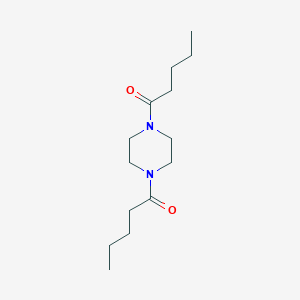
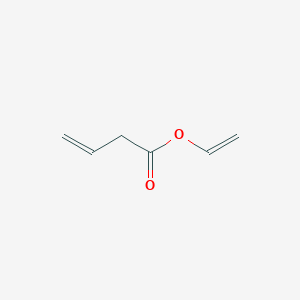

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)